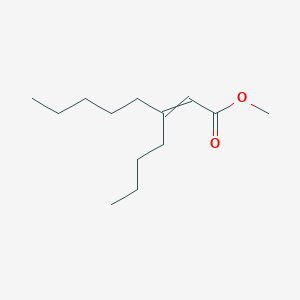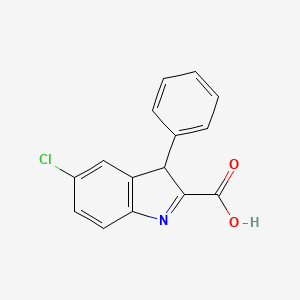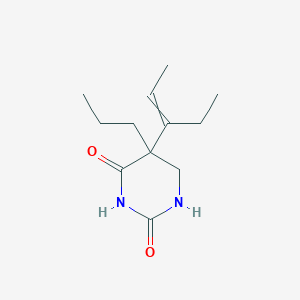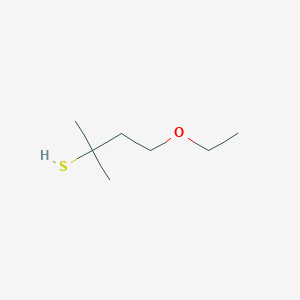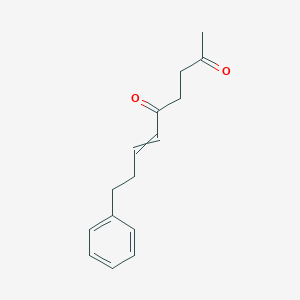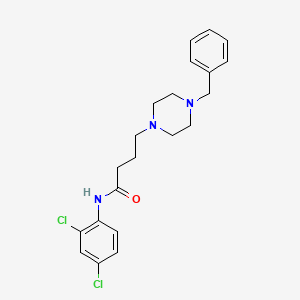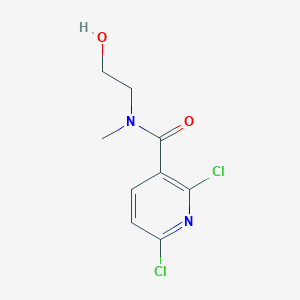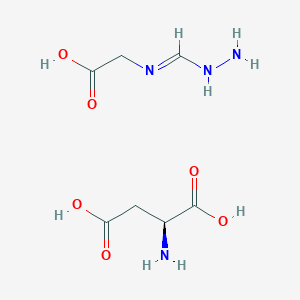
(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid is a compound that combines the structural features of an amino acid and a hydrazone. This unique combination makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves the reaction of (2S)-2-aminobutanedioic acid with hydrazine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the hydrazone linkage. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydrazone group in the compound can form reversible covalent bonds with target molecules, making it a versatile tool for studying dynamic biological processes.
類似化合物との比較
Similar Compounds
(2S)-2-aminobutanedioic acid: This compound shares the amino acid structure but lacks the hydrazone group.
2-(hydrazinylmethylideneamino)acetic acid: This compound contains the hydrazone group but lacks the amino acid structure.
Uniqueness
The combination of an amino acid and a hydrazone group in (2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
923060-68-8 |
|---|---|
分子式 |
C7H14N4O6 |
分子量 |
250.21 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;2-(hydrazinylmethylideneamino)acetic acid |
InChI |
InChI=1S/C4H7NO4.C3H7N3O2/c5-2(4(8)9)1-3(6)7;4-6-2-5-1-3(7)8/h2H,1,5H2,(H,6,7)(H,8,9);2H,1,4H2,(H,5,6)(H,7,8)/t2-;/m0./s1 |
InChIキー |
DWEAKTMQLUMSKA-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C(C(=O)O)N=CNN |
正規SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(=O)O)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



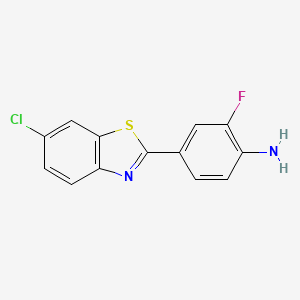
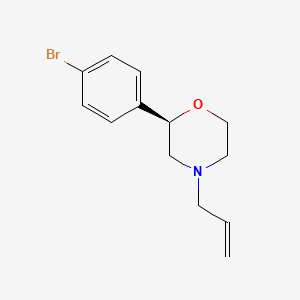

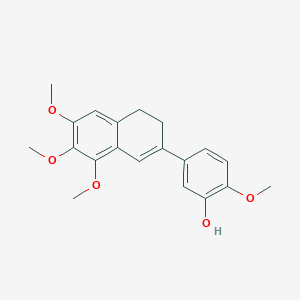
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
